molecular formula C7H7ClN2O2 B14606693 3-Chloro-N-methyl-5-nitroaniline CAS No. 60498-59-1

3-Chloro-N-methyl-5-nitroaniline

Cat. No.: B14606693
CAS No.: 60498-59-1
M. Wt: 186.59 g/mol
InChI Key: PCUJDGBDTIMUIE-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-5-nitroaniline is an aromatic amine compound characterized by the presence of a chloro group, a nitro group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methyl-5-nitroaniline typically involves a multi-step process:

    Nitration: The nitration of aniline derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group into the aromatic ring.

    Methylation: The methylation of the amine group is often carried out using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron and hydrochloric acid.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 3-Chloro-N-methyl-5-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: 3-Chloro-5-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-N-methyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-methyl-5-nitroaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-nitroaniline: Similar structure but lacks the methyl group.

    4-Chloro-3-nitroaniline: Similar structure but with different positions of the chloro and nitro groups.

    2-Chloro-5-nitroaniline: Similar structure but with different positions of the chloro and nitro groups.

Uniqueness

3-Chloro-N-methyl-5-nitroaniline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of the chloro, nitro, and methyl groups on the aniline ring can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

3-chloro-N-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-2-5(8)3-7(4-6)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUJDGBDTIMUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50822037
Record name 3-Chloro-N-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60498-59-1
Record name 3-Chloro-N-methyl-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60498-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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